molecular formula C14H23N3O2 B12120298 1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)- CAS No. 217170-70-2

1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)-

Cat. No.: B12120298
CAS No.: 217170-70-2
M. Wt: 265.35 g/mol
InChI Key: NXALKUMQNRTWOA-UHFFFAOYSA-N
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Description

1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)- is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals

Preparation Methods

The synthesis of 1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)- can be achieved through various synthetic routes. One common method involves the reaction of piperazine with an appropriate aldehyde or ketone, followed by reduction to form the desired ethanol derivative. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like palladium or platinum to facilitate the reduction process .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method often employs automated systems to control reaction parameters, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, in medicinal applications, it may act as an agonist or antagonist at neurotransmitter receptors, affecting signal transduction and cellular responses .

Comparison with Similar Compounds

When compared to other piperazine derivatives, 1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

    1-Piperazineethanol, alpha-(aminomethyl)-4-(2-propen-1-yloxy)methyl: This compound has a propenyl group instead of a methoxyphenyl group, leading to different reactivity and applications.

    1-Piperazineethanol, alpha-(aminomethyl)-4-(2-chlorophenyl):

These comparisons highlight the versatility and specificity of 1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)- in various scientific and industrial contexts.

Properties

CAS No.

217170-70-2

Molecular Formula

C14H23N3O2

Molecular Weight

265.35 g/mol

IUPAC Name

1-amino-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C14H23N3O2/c1-19-14-5-3-2-4-13(14)17-8-6-16(7-9-17)11-12(18)10-15/h2-5,12,18H,6-11,15H2,1H3

InChI Key

NXALKUMQNRTWOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(CN)O

Origin of Product

United States

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